molecular formula C12H13N3O2S B7089453 Methyl 1-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]cyclopropane-1-carboxylate

Methyl 1-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]cyclopropane-1-carboxylate

Cat. No.: B7089453
M. Wt: 263.32 g/mol
InChI Key: YQRWTZFXOOMFEB-UHFFFAOYSA-N
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Description

Methyl 1-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]cyclopropane-1-carboxylate is a complex organic compound featuring a cyclopropane ring, a thiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]cyclopropane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with a cyclopropane derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 1-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-boronic acid pinacol ester: This compound shares the pyrazole ring but differs in its boronic acid ester group.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound also contains a pyrazole ring but has a morpholine group instead of a thiazole ring.

    (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II): This compound includes a pyrazole ring and a platinum complex.

Uniqueness

Methyl 1-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, a thiazole ring, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 1-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15-6-8(5-13-15)10-14-9(7-18-10)12(3-4-12)11(16)17-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRWTZFXOOMFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CS2)C3(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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